molecular formula C16H20O4 B1345391 trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735274-73-4

trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No. B1345391
M. Wt: 276.33 g/mol
InChI Key: BFSKIJULWXKKEX-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (TMPOCA) is a cyclohexane-1-carboxylic acid derivative that is commonly used in scientific research. It is a colorless, odorless, and crystalline solid with a melting point of 112-113°C. TMPOCA has a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry due to its unique properties.

Scientific Research Applications

Synthesis and Stereochemistry

  • The synthesis and photochemistry of cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides have been investigated, demonstrating methods for the synthesis of trans-1,1-Dimethyldecalin-10-carboxylic acids and related compounds through methylation, hydrogenation, and Wolff-Kishner reduction. Photolysis of acyl azides in cyclohexane yields corresponding isocyanates and tricyclic δ-lactams among other products (Brown, 1964).

  • Research on biphenyl derivatives has shown the synthesis of various cyclohexene and cyclohexane carboxylic acids, converted into tertiary aminoalkyl esters exhibiting pharmacological properties, notably antispasmodic activity. This highlights the chemical versatility of cyclohexane carboxylic acid derivatives (Veer & Oud, 2010).

  • Studies on cyclohexane derivatives have provided insights into the preparation and mass spectra of t-butylcyclohexanecarboxylic acids, demonstrating the synthesis from t-butyl-cyclohexanols and the exploration of cis- and trans-isomer properties through hydrogenation and spectral analysis (Bekkum et al., 2010).

Chemical Properties and Reactions

  • Kinetic modelling of crosslinking reactions for cycloaliphatic epoxides with hydroxyl- and carboxyl-functionalized acrylic copolymers has been performed, studying the effects of pH and temperature on the reactions of cyclohexene oxide with methanol and acetic acid. This research emphasizes the importance of stereochemistry in chemical reactions and product formation (Wu & Soucek, 1998).

  • The photo-induced addition of acetic acid to cyclohexene derivatives has been examined, yielding predominantly methyl trans-4-acetoxycyclohexanecarboxylate along with insights into the mechanism and stereochemistry of the reaction. This study showcases the application of photochemistry in the modification of cyclohexene derivatives (Leong et al., 1973).

properties

IUPAC Name

(1R,2S)-2-[2-(2-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-20-15-9-5-4-8-13(15)14(17)10-11-6-2-3-7-12(11)16(18)19/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3,(H,18,19)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSKIJULWXKKEX-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CC2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)C[C@@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.